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Cat. No.: B1597441 Get Quote

An In-Depth Technical Guide to (4-Thien-2-ylphenyl)methanol for Researchers and Drug

Development Professionals

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic

moieties is a cornerstone of rational drug design. The thiophene ring, a five-membered

aromatic heterocycle containing a sulfur atom, is a particularly privileged scaffold. Its unique

electronic properties, ability to engage in various intermolecular interactions, and its role as a

bioisostere for the phenyl group have cemented its importance in the development of novel

therapeutics.[1][2] This guide provides a comprehensive technical overview of (4-Thien-2-
ylphenyl)methanol, a versatile building block that marries the advantageous properties of both

the thiophene and phenyl rings, connected by a flexible hydroxymethyl linker.

This document is intended for researchers, scientists, and drug development professionals,

offering in-depth insights into the physical and chemical properties, synthesis, reactivity, and

potential applications of (4-Thien-2-ylphenyl)methanol. The information presented herein is

curated to empower the scientific community to harness the full potential of this compound in

the pursuit of innovative therapeutic agents.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. This section details the key physical and chemical
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characteristics of (4-Thien-2-ylphenyl)methanol.

Structural and General Properties
Property Value Source(s)

Chemical Name (4-Thien-2-ylphenyl)methanol

Synonyms

2-[4-

(Hydroxymethyl)phenyl]thiophe

ne, 4-(Thien-2-yl)benzyl

alcohol

CymitQuimica

CAS Number 81443-44-9 CymitQuimica

Molecular Formula C₁₁H₁₀OS CymitQuimica

Molecular Weight 190.26 g/mol CymitQuimica

Appearance
Yellow to light brown crystalline

powder
CymitQuimica

Purity ≥95% CymitQuimica

Physical Properties
Property Value Source(s)

Melting Point 63-64 °C ChemicalBook

Boiling Point 272-274 °C (at 750 Torr) ChemicalBook

Solubility

Poorly soluble in water;

Soluble in organic solvents

such as ethanol, methanol,

and acetone.

Spectroscopic Data (Representative)
While specific experimental spectra for (4-Thien-2-ylphenyl)methanol are not readily available

in public databases, the following data for structurally similar compounds can be used for

representative purposes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1597441?utm_src=pdf-body
https://www.benchchem.com/product/b1597441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The proton NMR spectrum of a related compound, phenyl(thiophen-2-yl)methanol, provides

insight into the expected chemical shifts for (4-Thien-2-ylphenyl)methanol. The aromatic

protons of the phenyl and thiophene rings would typically appear in the range of δ 7.0-8.0 ppm.

The benzylic methylene protons (-CH₂OH) would likely be observed as a singlet or a doublet (if

coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The hydroxyl proton is expected to be a

broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy
Based on analogous structures, the carbon NMR spectrum is expected to show signals for the

aromatic carbons of the phenyl and thiophene rings in the region of δ 120-150 ppm. The

benzylic carbon (-CH₂OH) would likely appear around δ 65 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of (4-Thien-2-ylphenyl)methanol is expected to exhibit characteristic

absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H

stretching vibration of the alcohol. C-H stretching vibrations of the aromatic rings would be

observed around 3100-3000 cm⁻¹. The C-O stretching vibration would likely appear in the

1260-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1400

cm⁻¹ range.[3]

Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 190. Common

fragmentation patterns for benzylic alcohols include the loss of a hydrogen atom to form [M-1]⁺,

the loss of a hydroxyl radical to form [M-17]⁺, and the loss of the CH₂OH group to form [M-31]⁺.

Cleavage of the bond between the phenyl ring and the thiophene ring could also be observed.

Synthesis of (4-Thien-2-ylphenyl)methanol
The synthesis of (4-Thien-2-ylphenyl)methanol can be achieved through several established

synthetic routes. The choice of method often depends on the availability of starting materials,

desired scale, and laboratory capabilities. Two common and effective methods are the Suzuki-

Miyaura cross-coupling reaction and the Grignard reaction.
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Synthesis via Suzuki-Miyaura Cross-Coupling
This powerful palladium-catalyzed cross-coupling reaction is a highly efficient method for

forming carbon-carbon bonds.

4-Bromobenzyl alcohol

(4-Thien-2-ylphenyl)methanol

Thiophene-2-boronic acid

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃)

Solvent
(e.g., Toluene/Water)

Click to download full resolution via product page

Figure 1: Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol:

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq),

thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0

eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water

(e.g., 4:1 ratio).

Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and

heat to reflux (typically 80-110 °C).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel

column chromatography.[4]

Synthesis via Grignard Reaction
The Grignard reaction provides an alternative route, particularly useful if the corresponding

Grignard reagent is readily accessible.

2-Bromothiophene

2-Thienylmagnesium bromide
(Grignard Reagent)Magnesium turnings

(4-(Thiophen-2-yl)phenyl)methanol4-Formylphenylboronic acid pinacol esterAnhydrous Ether

Acidic Work-up
(e.g., aq. NH₄Cl)

Click to download full resolution via product page

Figure 2: Grignard Reaction Synthesis Workflow.

Experimental Protocol:

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert

atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromothiophene (1.0 eq)

in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. A small crystal of iodine can be
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added to initiate the reaction. The formation of the Grignard reagent is usually indicated by a

color change and gentle reflux.[5][6][7][8][9]

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of 4-

formylphenylboronic acid pinacol ester (0.9 eq) in anhydrous THF.

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for

several hours.

Monitoring: Monitor the reaction progress by TLC.

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride. Extract the aqueous layer with an organic solvent.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and

concentrate. Purify the crude product by column chromatography.

Chemical Reactivity and Potential Transformations
The chemical reactivity of (4-Thien-2-ylphenyl)methanol is primarily governed by the benzylic

alcohol functional group. This hydroxyl group can undergo a variety of transformations, making

it a valuable intermediate for the synthesis of a diverse range of derivatives.

(4-Thien-2-ylphenyl)methanol

Oxidation Etherification Esterification

(4-Thien-2-yl)benzaldehyde

Mild Oxidant
(e.g., PCC, MnO₂)

(4-Thien-2-yl)benzoic acid

Strong Oxidant
(e.g., KMnO₄)

Alkyl or Aryl Ether Derivative

Williamson Ether Synthesis
or Acid-catalyzed

Ester Derivative

Fischer Esterification
or Acyl Chloride
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Figure 3: Key Chemical Transformations.

Oxidation
The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or

carboxylic acid, depending on the choice of oxidizing agent.

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese

dioxide (MnO₂) can be employed to achieve the selective oxidation to (4-Thien-2-

yl)benzaldehyde.[1][10][11]

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or

chromic acid will oxidize the alcohol to (4-Thien-2-yl)benzoic acid.[12][13]

Experimental Protocol (Oxidation to Aldehyde):

Dissolve (4-Thien-2-ylphenyl)methanol (1.0 eq) in a suitable solvent like dichloromethane

(CH₂Cl₂).

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by column

chromatography.

Etherification
The hydroxyl group can be converted to an ether through various methods, most commonly the

Williamson ether synthesis or acid-catalyzed etherification.[2][14][15][16]

Experimental Protocol (Williamson Ether Synthesis):

In a round-bottom flask, treat (4-Thien-2-ylphenyl)methanol (1.0 eq) with a strong base

such as sodium hydride (NaH) (1.1 eq) in an anhydrous solvent like THF at 0 °C to form the
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alkoxide.

Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq).

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with water and extract with an organic solvent.

Purify the resulting ether by column chromatography.

Esterification
Ester derivatives can be readily prepared via Fischer esterification with a carboxylic acid under

acidic conditions or by reaction with an acyl chloride or anhydride in the presence of a base.

[17][18][19][20][21]

Experimental Protocol (Esterification with an Acyl Chloride):

Dissolve (4-Thien-2-ylphenyl)methanol (1.0 eq) and a base such as pyridine or

triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C.

Slowly add the desired acyl chloride (1.1 eq).

Stir the reaction at room temperature until complete.

Wash the reaction mixture with dilute acid, water, and brine.

Dry the organic layer and concentrate to yield the ester, which can be purified by

chromatography.

Applications in Drug Discovery and Development
The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in

numerous FDA-approved drugs.[1][12] Its ability to act as a bioisosteric replacement for a

phenyl ring can lead to improved metabolic stability, enhanced potency, and altered selectivity

profiles. (4-Thien-2-ylphenyl)methanol, as a versatile building block, provides a gateway to a

wide array of novel compounds with potential therapeutic applications.
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Role as a Bioisostere
The replacement of a phenyl ring with a thiophene ring is a common strategy in drug design.[2]

[22] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other polar

interactions, which can be advantageous for binding to biological targets. Furthermore, the

different electronic distribution of the thiophene ring compared to a phenyl ring can influence

the pKa of neighboring functional groups and the overall lipophilicity of the molecule.

Scaffold for Biologically Active Molecules
The (4-thien-2-yl)phenyl motif has been incorporated into a variety of biologically active

compounds, including:

Anticancer Agents: Thiophene-containing compounds have shown promise as anticancer

agents by targeting various cellular pathways.[12]

Anti-inflammatory Agents: Derivatives of thiophene have been investigated for their anti-

inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

Kinase Inhibitors: The thienyl group can serve as a hinge-binding moiety in kinase inhibitors,

which are a major class of cancer therapeutics.

The hydroxymethyl group of (4-Thien-2-ylphenyl)methanol provides a convenient handle for

further chemical modifications, allowing for its incorporation into larger, more complex

molecules with tailored biological activities.

Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (4-
Thien-2-ylphenyl)methanol.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of

dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.
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In case of contact, rinse the affected area with copious amounts of water. If inhaled, move to

fresh air. If ingested, seek immediate medical attention.

Conclusion
(4-Thien-2-ylphenyl)methanol is a valuable and versatile building block for chemical

synthesis, particularly in the field of drug discovery. Its unique combination of a thiophene ring

and a functionalized phenyl group provides a rich platform for the development of novel

compounds with diverse biological activities. This guide has provided a comprehensive

overview of its physical and chemical properties, synthetic routes, reactivity, and potential

applications. It is our hope that this information will serve as a valuable resource for

researchers and contribute to the advancement of medicinal chemistry and the development of

new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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